molecular formula C11H11N3 B1374019 (5-Phenylpyrimidin-2-yl)methanamine CAS No. 944903-70-2

(5-Phenylpyrimidin-2-yl)methanamine

Cat. No. B1374019
CAS RN: 944903-70-2
M. Wt: 185.22 g/mol
InChI Key: LUXPSIILQXKKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Phenylpyrimidin-2-yl)methanamine”, also known as PPM, is a synthetic compound with potential applications in various fields of research and industry. It is available in the form of a powder .


Synthesis Analysis

The synthesis of new derivatives of 5-phenyl-2-[(E)-styryl]-1H-pyrimidin-6-one has been reported . The lack of crystallographic data and information about the tautomeric form of 2,4-dimethyl-5-phenyl-1H-pyrimidin-6-one necessitated the measurement and analysis of x-ray diffraction patterns of the starting substance to explain the reactivity in the styrylation reaction .


Molecular Structure Analysis

The molecular formula of “(5-Phenylpyrimidin-2-yl)methanamine” is C11H11N3. Its molecular weight is 185.22 g/mol.


Physical And Chemical Properties Analysis

“(5-Phenylpyrimidin-2-yl)methanamine” is a powder . The InChI code is 1S/C11H11N3.2ClH/c12-6-11-13-7-10 (8-14-11)9-4-2-1-3-5-9;;/h1-5,7-8H,6,12H2;2*1H .

Scientific Research Applications

Bone Disorder Treatment Research

A compound with a 2-aminopyrimidine template, resembling (5-Phenylpyrimidin-2-yl)methanamine, was identified as a potential treatment for bone disorders. This compound targets the Wnt beta-catenin cellular messaging system, showing promise in increasing the trabecular bone formation rate in rats (Pelletier et al., 2009).

Antidepressant Drug Development

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are structurally similar to (5-Phenylpyrimidin-2-yl)methanamine, have been developed as selective serotonin 5-HT1A receptor-biased agonists. These compounds exhibit high receptor affinity and potent antidepressant-like activity (Sniecikowska et al., 2019).

Anticancer Activity

Palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(phenyl)methanamine and R-(pyridin-2-yl)methanamine analogs, have been investigated for their anticancer activity. These complexes demonstrated significant cytotoxicity against various human cancerous cell lines (Mbugua et al., 2020).

Catalytic Applications

Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, have shown good catalytic activity and selectivity. These compounds have potential applications in various chemical transformations (Roffe et al., 2016).

Receptor Selectivity in Drug Discovery

Research on biased agonism in 5-HT1A receptor drug discovery has focused on compounds like NLX-101, which are closely related to (5-Phenylpyrimidin-2-yl)methanamine. These compounds preferentially activate 5-HT1A receptors in specific brain regions, showing potential in treating CNS disorders (Sniecikowska et al., 2019).

Safety And Hazards

The safety information for “(5-Phenylpyrimidin-2-yl)methanamine” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of the 5-phenyl-1H-pyrimidin-6-one scaffold in the search for biologically active compounds with antiviral activity based on the pyrimidin-4-one core present in endogenous substances and drugs was substantiated . The molecular activity and pharmacokinetic descriptors for styryl derivatives of N-substituted 5-phenyl-1H-pyrimidin-6-one were predicted in silico via the SwissADME web service . This suggests that “(5-Phenylpyrimidin-2-yl)methanamine” and its derivatives could have potential applications in antiviral research .

properties

IUPAC Name

(5-phenylpyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXPSIILQXKKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylpyrimidin-2-yl)methanamine

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